(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride
Overview
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H7N3S·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride typically involves the reaction of 4-methyl-1,2,3-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The detailed procedure can be found in various chemical synthesis literature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Scientific Research Applications
(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another thiadiazole derivative with similar structural features.
4-Methyl-1,2,3-thiadiazole-5-thiol: A thiol derivative of thiadiazole with different chemical properties.
Uniqueness
(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is unique due to its specific functional groups and the presence of the methanamine moiety, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.ClH/c1-3-4(2-5)8-7-6-3;/h2,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMFQDADTCRURW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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